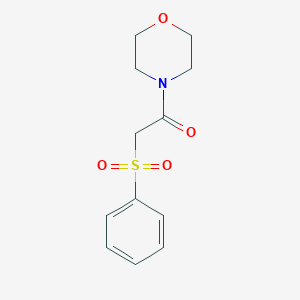
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is an organic compound that features a morpholine ring, a phenyl group, and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE typically involves the reaction of morpholine with phenyl sulfone under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of phenyl sulfone. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
科学的研究の応用
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
類似化合物との比較
Similar Compounds
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one: This compound also contains a morpholine ring and a phenyl group but differs in its overall structure and functional groups.
2-(4-Morpholinyl)-8-phenyl-chromone: Similar in containing a morpholine ring and a phenyl group, but with different chemical properties and applications.
Uniqueness
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H15NO4S |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H15NO4S/c14-12(13-6-8-17-9-7-13)10-18(15,16)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChIキー |
GLXZEHPWBMHFJD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















